2-[(4-CHLOROPHENYL)AMINO]-4'-METHYL-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
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Overview
Description
2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bipyrimidin core with a pyrrolidine ring and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of pyrazole and 3,5-dimethyl-pyrazole with 2-arylidene-malonic acid diethyl esters . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it mediates . The pathways involved often include critical biochemical processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CHLORO-PHENYL)-PYRROLIDIN-1-YL-METHYL]-MALONIC ACID DIETHYL ESTER
- 2-(4-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-2H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Uniqueness
What sets 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique bipyrimidin core combined with the pyrrolidine and chlorophenyl groups. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(4-chloroanilino)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12-15(11-21-19(22-12)26-8-2-3-9-26)16-10-17(27)25-18(24-16)23-14-6-4-13(20)5-7-14/h4-7,10-11H,2-3,8-9H2,1H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIFKIKIUJTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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